

# The Quinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

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An In-depth Technical Guide for Drug Development Professionals

## Introduction: The Enduring Legacy of a Privileged Scaffold

Quinoline, a simple bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a titan in the world of medicinal chemistry.<sup>[1][2]</sup> First isolated from coal tar in 1834, this "privileged scaffold" has demonstrated remarkable versatility, forming the core of a vast number of natural products, synthetic bioactive molecules, and clinically approved drugs.<sup>[2][3]</sup> Its unique physicochemical properties, including its weak basicity and ability to participate in both electrophilic and nucleophilic substitutions, allow for extensive functionalization at multiple positions, making it a highly adaptable building block for drug design.<sup>[4][5][6]</sup>

This guide offers a comprehensive exploration of the quinoline scaffold, moving from its fundamental chemical attributes and synthesis to its profound impact on drug discovery. We will delve into the mechanistic intricacies of quinoline-based drugs, provide practical insights into their design and synthesis, and explore the structure-activity relationships (SAR) that govern their therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this exceptional pharmacophore.

## Section 1: Physicochemical Properties and Structural Features

The therapeutic versatility of the quinoline scaffold is intrinsically linked to its distinct electronic and structural characteristics. As a bicyclic aromatic system, it possesses a rigid, planar structure that can effectively interact with a variety of biological targets through  $\pi$ - $\pi$  stacking, intercalation, and hydrogen bonding.<sup>[3]</sup>

The presence of the nitrogen atom at position 1 renders the molecule a weak tertiary base ( $pK_a$  of quinolinium ion is  $\sim 4.9$ ), allowing it to form salts with acids.<sup>[5][7]</sup> This property is crucial for modulating the solubility and pharmacokinetic profiles of drug candidates.<sup>[7]</sup> The nitrogen atom also exerts an electron-withdrawing effect, which deactivates the pyridine ring towards electrophilic substitution while activating it for nucleophilic attack. Conversely, the benzene ring remains more susceptible to electrophilic substitution, typically at positions 5 and 8.<sup>[8][9]</sup> This differential reactivity provides a powerful handle for selective chemical modification.

## Tautomerism in Functionalized Quinolines

A key feature influencing the biological activity of substituted quinolines is tautomerism. For instance, quinoline-2-thiol exists in a tautomeric equilibrium with its thione form, quinoline-2(1H)-thione. Spectroscopic and computational studies have shown that the thione form is generally the more stable and predominant tautomer in solution.<sup>[2]</sup> This equilibrium is critical as it dictates the molecule's reactivity and its potential interactions with biological macromolecules.

Property	Description	Significance in Drug Design
Molecular Formula	C <sub>9</sub> H <sub>7</sub> N	Foundation for a wide array of derivatives.
Structure	Fused benzene and pyridine rings	Provides a rigid, planar scaffold for target interaction. [3]
Basicity (pKa)	~4.9 (for the conjugate acid)	Influences solubility, salt formation, and pharmacokinetic properties.[7]
Reactivity	Undergoes both electrophilic and nucleophilic substitution. [4][5]	Allows for diverse functionalization to tune activity and properties.[4]
Tautomerism	Observed in derivatives like hydroxy- and thio-quinolines.	Affects reactivity and biological target engagement.[2]

## Section 2: Synthesis of the Quinoline Core

The construction of the quinoline ring system is a well-established field in organic chemistry, with several named reactions providing reliable routes to the core scaffold and its derivatives. The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule.

## Classical Synthesis Methodologies

Several classical methods have been the workhorses for quinoline synthesis for over a century. [5] These reactions typically involve the condensation of anilines with carbonyl compounds followed by cyclization.

- **Skraup Synthesis:** This is one of the oldest and most famous methods, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[9][10] The reaction proceeds through the in-situ dehydration of glycerol to acrolein, which then undergoes a Michael addition with aniline, followed by cyclization and oxidation.[5][9]

- Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method uses  $\alpha,\beta$ -unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. [\[9\]](#)[\[10\]](#)
- Combes Synthesis: This method produces 2,4-disubstituted quinolines by reacting anilines with 1,3-dicarbonyl compounds (like  $\beta$ -diketones) under acidic conditions. [\[9\]](#)[\[10\]](#)
- Friedländer Synthesis: This is a highly versatile and straightforward method that involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an  $\alpha$ -methylene group adjacent to a carbonyl group. [\[8\]](#)[\[9\]](#) It offers excellent control over the final substitution pattern.
- Pfitzinger Reaction: This reaction synthesizes quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base. [\[9\]](#)[\[10\]](#)

## Modern and Greener Synthetic Approaches

While classical methods are robust, they often require harsh conditions. Modern synthetic chemistry has focused on developing more efficient and environmentally friendly protocols. [\[4\]](#) Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times and improve yields. [\[4\]](#)[\[11\]](#) The use of metal nanoparticle catalysts and ultrasound irradiation also represents potent and effective techniques for quinoline synthesis with improved atom economy and milder conditions. [\[4\]](#)[\[11\]](#)

## Experimental Protocol: Friedländer Annulation for 2-Substituted Quinoline Synthesis

This protocol describes a general and reliable method for synthesizing 2-substituted quinolines, a common motif in medicinal chemistry. The causality behind this choice lies in its high convergence and the direct installation of substituents at the C2 position, which is often crucial for biological activity.

Objective: To synthesize 2-phenylquinoline from 2-amino-benzaldehyde and acetophenone.

Materials:

- 2-Amino-benzaldehyde (1.0 mmol)

- Acetophenone (1.1 mmol)
- Potassium hydroxide (KOH) (2.0 mmol)
- Ethanol (10 mL)
- Round-bottom flask (50 mL)
- Reflux condenser
- Magnetic stirrer and hotplate

**Procedure:**

- **Reaction Setup:** Combine 2-amino-benzaldehyde, acetophenone, and ethanol in the round-bottom flask equipped with a magnetic stir bar.
- **Base Addition:** Add potassium hydroxide to the mixture. The base is critical as it catalyzes the initial aldol condensation between the two carbonyl partners.
- **Reflux:** Attach the reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (usually 2-4 hours). The elevated temperature facilitates both the condensation and the subsequent intramolecular cyclization and dehydration to form the aromatic quinoline ring.
- **Workup:** After cooling to room temperature, pour the reaction mixture into cold water (50 mL). The product will often precipitate as a solid.
- **Isolation and Purification:** Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-phenylquinoline. This purification step is self-validating through characterization (melting point, NMR, MS).



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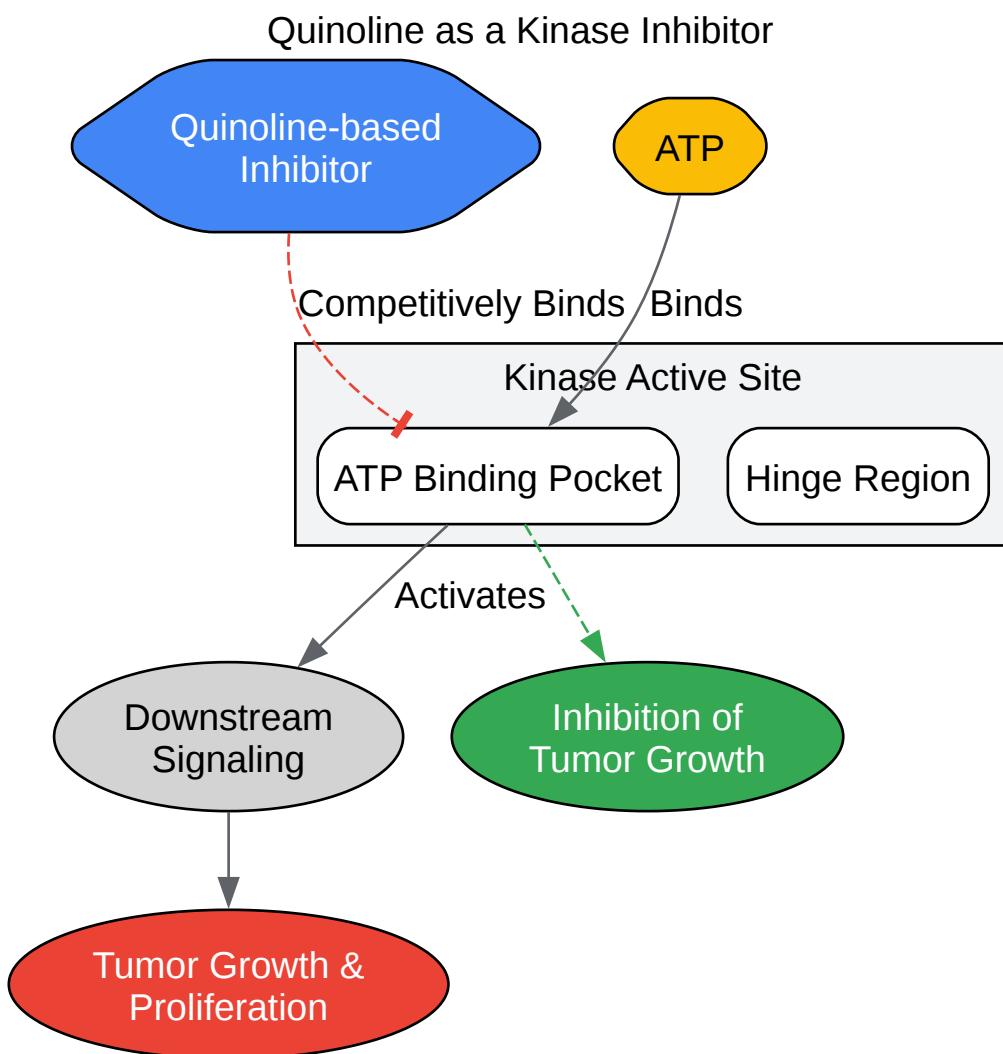
Caption: Workflow for the Friedländer synthesis of 2-phenylquinoline.

## Section 3: Quinoline in Anticancer Drug Discovery

The quinoline scaffold is a prolific source of anticancer agents, with derivatives demonstrating a wide range of mechanisms to combat malignancy.<sup>[12][13]</sup> These compounds can induce apoptosis, arrest the cell cycle, inhibit angiogenesis, and disrupt cell migration.<sup>[12][14]</sup>

### Kinase Inhibition

Many quinoline-based compounds function as kinase inhibitors, targeting the ATP-binding site of kinases involved in cancer cell signaling pathways.<sup>[1][15][16]</sup> Several FDA-approved drugs, such as Lapatinib and Cabozantinib, feature a quinoline or quinoline-related core and are used to treat various cancers by inhibiting tyrosine kinases like EGFR, HER2, and VEGFR.<sup>[15]</sup> The planar quinoline ring can mimic the adenine moiety of ATP, forming crucial hydrogen bonds within the kinase hinge region.<sup>[17]</sup>



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Caption: Competitive inhibition of kinase activity by quinoline derivatives.

## DNA Damage and Topoisomerase Inhibition

Certain quinoline derivatives can exert their anticancer effects by interacting directly with DNA. [8] The planar aromatic system allows them to intercalate between DNA base pairs, disrupting DNA replication and transcription.[2] Others act as topoisomerase inhibitors. Camptothecin, a natural product containing a quinoline moiety, and its clinical analogues (Topotecan, Irinotecan) are potent topoisomerase I inhibitors.[13] They trap the enzyme-DNA complex, leading to DNA strand breaks and ultimately apoptosis.

## Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the anticancer potency of quinoline derivatives.[\[8\]](#)[\[12\]](#) For instance, in many kinase inhibitors, specific substitutions on the quinoline ring are required for optimal binding. Li et al. found that introducing a flexible alkylamino side chain at position-4 and an alkoxy group at position-7 of the quinoline nucleus enhanced antiproliferative activity.[\[11\]](#) SAR studies have also demonstrated that the position and nature of substituents can dramatically influence activity; for example, the presence of a hydroxyl or methoxy group at position 7 can be critical for anticancer effects.[\[8\]](#)

Drug Name	Target/Mechanism of Action	Clinical Application
Camptothecin (and analogues)	Topoisomerase I inhibitor, DNA damage <a href="#">[13]</a>	Ovarian, lung, and colorectal cancer
Lapatinib	Dual Tyrosine Kinase Inhibitor (EGFR and HER2) <a href="#">[18]</a>	HER2-positive breast cancer
Cabozantinib	Multi-Tyrosine Kinase Inhibitor (VEGFR, MET, RET)	Medullary thyroid cancer, renal cell carcinoma
Dactolisib	PI3K/mTOR inhibitor (under trial) <a href="#">[14]</a>	Various solid tumors
Pelitinib	EGFR Tyrosine Kinase inhibitor (under trial) <a href="#">[14]</a>	Non-small cell lung cancer

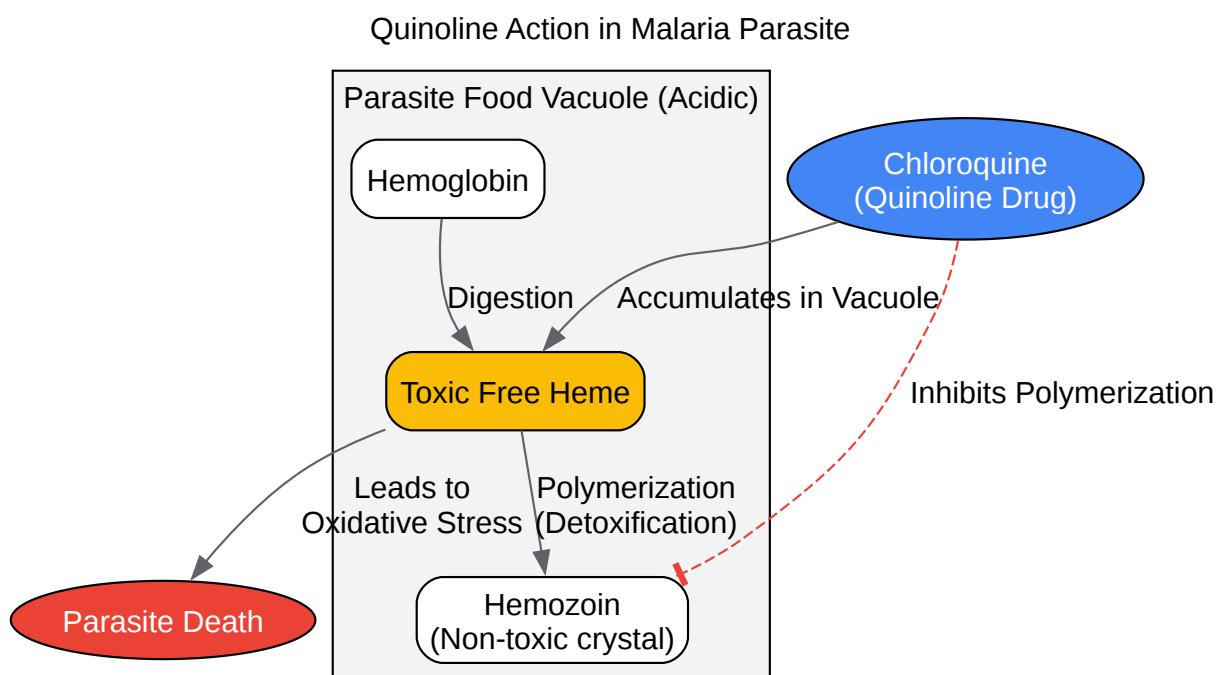
## Section 4: Quinolines in Antimalarial Drug Discovery

The history of quinoline in medicinal chemistry is inextricably linked to the fight against malaria. Quinine, an alkaloid isolated from the bark of the Cinchona tree, was the first effective treatment for malaria and features a quinoline core.[\[13\]](#)[\[19\]](#) This led to the development of synthetic quinoline antimalarials like chloroquine, mefloquine, and primaquine, which have been mainstays in malaria treatment for decades.[\[13\]](#)[\[20\]](#)[\[21\]](#)

## Mechanism of Action

The primary mechanism of action for many quinoline antimalarials, such as chloroquine, involves disrupting the parasite's detoxification of heme.[20][21] Inside the infected red blood cell, the malaria parasite digests hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme.[21] The parasite normally detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin.

Chloroquine, being a weak base, accumulates to high concentrations in the acidic food vacuole of the parasite.[20][21] There, it is believed to cap the growing hemozoin polymer, preventing further polymerization.[20] The buildup of toxic free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[20][21]



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Caption: Mechanism of action for chloroquine in the malaria parasite.

## Drug Resistance

The emergence of drug resistance, particularly to chloroquine, is a major global health challenge.[20] Resistance is often associated with mutations in parasite genes, such as the *Plasmodium falciparum* chloroquine resistance transporter (PfCRT), which is thought to reduce the accumulation of the drug in the food vacuole.[21] This has spurred research into new quinoline derivatives and hybrids that can overcome existing resistance mechanisms.[11][20]

## Section 5: Advanced Topics and Future Directions

### Quinoline Hybrids

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been successfully applied to the quinoline scaffold.[14] This approach aims to create drugs with dual modes of action, potentially overcoming drug resistance and improving efficacy.[4][11] Hybrids of quinoline with moieties like coumarin, triazole, and oxadiazole have shown promising results in preclinical studies for antitubercular, anticancer, and anti-inflammatory activities.[4][11]

### Bioisosteric Replacement

Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters. In the context of quinolines, researchers have explored replacing the core scaffold with related heterocycles like cinnolines or quinazolines to probe interactions with biological targets or to develop novel intellectual property.[18][22] For example, replacing a benzylidene moiety with a biphenyl group in a quinoline carboxamide series led to the development of potent ABCG2 modulators.[23]

### Computational Approaches in Quinoline Drug Design

Modern drug discovery heavily relies on computational methods to accelerate the design and optimization of new drug candidates.[8] Techniques such as Density Functional Theory (DFT) and molecular docking are used to study the electronic properties, reactivity, and binding modes of quinoline derivatives.[24][25][26] Quantitative Structure-Activity Relationship (QSAR) models help identify the key structural features required for biological activity, guiding the synthesis of more potent and selective compounds.[27][28] These in-silico approaches reduce the time and cost associated with traditional trial-and-error methods in drug development.[28]

## Conclusion

The quinoline scaffold is a testament to the power of a "privileged" structure in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse array of biological targets, has cemented its role in the development of life-saving drugs for over a century. From its origins in antimalarial therapy to its current prominence in oncology, the quinoline core continues to provide a fertile ground for innovation. As our understanding of disease biology deepens and synthetic methodologies advance, the quinoline scaffold is poised to remain a cornerstone of drug discovery, enabling the development of the next generation of targeted therapeutics.

## References

- Kumar, A., Singh, B., Sharma, P., & Kumar, D. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. *Bioorganic Chemistry*, 109, 104639. [\[Link\]](#)
- Patel, K., Shah, S., & Shah, P. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. *Oriental Journal of Chemistry*, 39(3). [\[Link\]](#)
- Ajani, O. O., Tolu-Bolaji, O. O., & Adekoya, J. A. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. *Frontiers in Chemistry*, 10, 981149. [\[Link\]](#)
- Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. *Pharmaguideline*. [\[Link\]](#)
- Ajani, O. O., Tolu-Bolaji, O. O., & Adekoya, J. A. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. *Frontiers in Chemistry*, 10. [\[Link\]](#)
- El-Gamal, M. I., Al-Wareeth, D. H., Al-Zoubi, R. M., & Abdel-Maksoud, M. S. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). *ChemMedChem*. [\[Link\]](#)
- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. *International Journal for Parasitology*, 28(11), 1673-1680. [\[Link\]](#)
- Kaur, M., & Singh, M. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. *Journal of the Iranian Chemical Society*, 15(11), 2393-2424. [\[Link\]](#)
- Request PDF. (n.d.). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review.
- Moor, L. F. E., Vasconcelos, T. R. A., Reis, R. R., Pinto, L. S. S., & da Costa, T. M. (2021). Quinoline: An Attractive Scaffold in Drug Design. *Mini-Reviews in Medicinal Chemistry*, 21(16), 2209-2226. [\[Link\]](#)

- Kumar, S., Afzal, O., & Singh, A. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. *Chemical Biology & Drug Design*, 100(3), 389-418. [\[Link\]](#)
- Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. *Pharmacology & Therapeutics*, 79(1), 55-87. [\[Link\]](#)
- Afanasyeva, D., & Bisyarin, M. A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. *RSC Advances*, 10(40), 23843-23871. [\[Link\]](#)
- Request PDF. (n.d.). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024).
- Slideshare. (n.d.).
- Musah, Y., & Isyaka, A. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. *RSC Advances*, 12(30), 19323-19343. [\[Link\]](#)
- Jain, A. K., Sharma, S., Vaidya, A., Ravichandran, V., & Agrawal, R. K. (2022). Review on recent development of quinoline for anticancer activities. *Journal of Molecular Structure*, 1262, 133022. [\[Link\]](#)
- Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. *Current Medicinal Chemistry*, 18(10), 1488-1508. [\[Link\]](#)
- Patel, D. R., & Shaikh, F. M. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [\[Link\]](#)
- Popova, M., Tsenov, G., Zlatkov, A., & Pejov, L. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. *Arabian Journal of Chemistry*, 11(7), 1135-1151. [\[Link\]](#)
- Ochoa-Puentes, C., Bauer, S., Kühnle, M., Bernhardt, G., Buschauer, A., & König, B. (2013). Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. *ACS Medicinal Chemistry Letters*, 4(11), 1049-1054. [\[Link\]](#)
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. *Pharma Compass*. [\[Link\]](#)
- Kumat, A., & Garg, P. (2014). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. *SAR and QSAR in Environmental Research*, 25(3), 191-207. [\[Link\]](#)
- ResearchGate. (n.d.).
- AVESIS. (2024).
- Acar, Ç., & Yurttaş, L. (2025).
- Wikipedia. (n.d.). Quinine. [\[Link\]](#)
- ResearchGate. (n.d.).
- Semantic Scholar. (n.d.). Quinoline antimalarials: mechanisms of action and resistance. [\[Link\]](#)

- Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. *Expert Opinion on Drug Discovery*, 12(6), 583-595. [\[Link\]](#)
- MDPI. (n.d.). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? [\[Link\]](#)
- ResearchGate. (n.d.). EGFR inhibitors developed through bioisosteric replacement of the... [\[Link\]](#)
- Al-Ostoot, F. H., Al-Ghorbani, M., & Kumar, R. S. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. *Pharmaceuticals*, 16(8), 1083. [\[Link\]](#)
- ResearchGate. (n.d.). New Compounds with Bioisosteric Replacement of Classic Choline Kinase Inhibitors Show Potent Antiplasmodial Activity. [\[Link\]](#)
- Vasylenko, O., Klenina, O., Gzella, A., & Lesyk, R. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[8][9][14]triazino[2,3-c]quinazolines. *Molecules*, 29(21), 5003. [\[Link\]](#)
- ACS Omega. (2026). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. [\[Link\]](#)
- Kadela-Tomanek, M., Bębenek, E., Chrobak, E., & Boryczka, S. (2024).
- American Chemical Society. (2025).

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## Sources

- 1. Quinoline as a privileged scaffold in cancer drug discovery - PubMed  
[pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. [pubs.acs.org](#) [pubs.acs.org]
- 8. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. [iipseries.org](#) [iipseries.org]
- 11. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 13. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 14. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [researchgate.net](#) [researchgate.net]
- 17. [namiki-s.co.jp](#) [namiki-s.co.jp]
- 18. [researchgate.net](#) [researchgate.net]
- 19. Quinine - Wikipedia [en.wikipedia.org]
- 20. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [mdpi.com](#) [mdpi.com]
- 23. Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 25. [abis-files.ankara.edu.tr](#) [abis-files.ankara.edu.tr]

- 26. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach [mdpi.com]
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